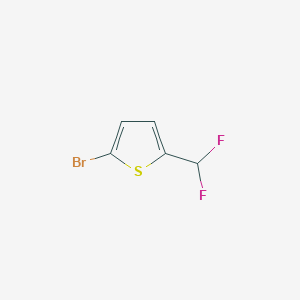

2-Bromo-5-(difluoromethyl)thiophene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(difluoromethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrF2S/c6-4-2-1-3(9-4)5(7)8/h1-2,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWZXXXOTDMONE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrF2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924646-90-2 | |

| Record name | 2-bromo-5-(difluoromethyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-5-(difluoromethyl)thiophene from 2-Bromothiophene

Abstract

This technical guide provides a comprehensive overview of a robust and efficient method for the synthesis of 2-Bromo-5-(difluoromethyl)thiophene, a valuable building block in medicinal chemistry and materials science. The difluoromethyl group (CF2H) is a key structural motif, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, and amine functionalities, thereby enhancing the pharmacological properties of parent compounds.[1] This guide details a proposed synthesis utilizing a radical difluoromethylation approach, offering in-depth mechanistic insights, a step-by-step experimental protocol, and guidance on purification and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Difluoromethyl Group

The strategic incorporation of fluorine atoms into organic molecules is a powerful tool in modern drug discovery. The difluoromethyl group, in particular, has garnered significant attention due to its unique electronic properties and its ability to modulate the physicochemical and biological characteristics of a molecule.[1] It can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates.[1] The target molecule, this compound, serves as a versatile intermediate, with the bromine atom providing a handle for further functionalization through cross-coupling reactions, while the difluoromethylated thiophene core is a prevalent scaffold in many biologically active compounds.[2]

Strategic Approach: Radical C-H Difluoromethylation

Several methods exist for the introduction of a difluoromethyl group, including nucleophilic, electrophilic, and radical pathways.[1][3] For the direct conversion of 2-bromothiophene to this compound, a radical C-H functionalization approach is proposed as the most efficient and regioselective strategy. Specifically, the use of the Baran difluoromethylation reagent, zinc(II) difluoromethanesulfinate (Zn(SO₂CF₂H)₂, also known as DFMS), is recommended.[4][5][6]

Rationale for Method Selection

The Baran difluoromethylation offers several advantages for this specific transformation:

-

Direct C-H Functionalization: This method avoids the need for pre-functionalization of the thiophene ring, streamlining the synthetic route.

-

High Functional Group Tolerance: The radical nature of the reaction is compatible with the bromo-substituent on the starting material.[5]

-

Operational Simplicity: The reaction can often be carried out under operationally simple, open-flask conditions.[4][7]

-

Favorable Regioselectivity: The difluoromethyl radical (•CF₂H) generated from DFMS is considered to have nucleophilic character.[6] In the case of 2-bromothiophene, an electron-deficient heterocycle due to the inductive effect of the bromine atom, the radical attack is predicted to occur at the most electron-poor C-H bond, which is the C5 position. This is consistent with the general reactivity patterns of 2-substituted thiophenes towards electrophilic and radical attack.

Reaction Mechanism and Regioselectivity

The proposed mechanism for the radical difluoromethylation of 2-bromothiophene with DFMS and an oxidant, such as tert-butyl hydroperoxide (TBHP), is outlined below.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Radical difluoromethylthiolation of aromatics enabled by visible light - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Baran difluoromethylation reagent - Enamine [enamine.net]

- 6. A new reagent for direct difluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Introduction: The Strategic Importance of Fluorinated Heterocycles

An In-Depth Technical Guide to 2-Bromo-5-(difluoromethyl)thiophene: Synthesis, Properties, and Applications

In the landscape of modern medicinal chemistry and materials science, heterocyclic compounds are indispensable scaffolds. Among these, thiophene and its derivatives are celebrated for their versatile chemical reactivity and significant biological activity.[1][2] The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance key molecular properties, including metabolic stability, binding affinity, and lipophilicity. The difluoromethyl (CHF₂) group, in particular, has garnered immense interest as a bioisostere for hydroxyl, thiol, or amine functionalities, capable of acting as a hydrogen bond donor and modulating physicochemical characteristics.[3]

This guide provides a comprehensive technical overview of this compound, a key building block that marries the reactivity of a brominated thiophene with the unique electronic properties of a difluoromethyl group. We will explore its fundamental properties, synthesis, reactivity, and applications, offering a resource for researchers and developers aiming to leverage this versatile molecule in their work.

Part 1: Core Compound Profile

This compound is a substituted thiophene that serves as a valuable intermediate in organic synthesis. The bromine atom at the 2-position provides a reactive handle for a wide array of cross-coupling reactions, while the difluoromethyl group at the 5-position imparts unique electronic and steric properties to the molecule and its derivatives.

| Property | Value | Source(s) |

| CAS Number | 924646-90-2 | [4][5][6] |

| Molecular Formula | C₅H₃BrF₂S | [4][6] |

| Molecular Weight | 213.05 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| InChI Key | ZZWZXXXOTDMONE-UHFFFAOYSA-N | [4] |

| Typical Purity | >95% | [5][6] |

Part 2: Physicochemical & Spectroscopic Characterization

A thorough understanding of a compound's physical and spectral properties is critical for its effective use in synthesis and material design.

Physicochemical Properties

While extensive experimental data for this specific compound is not broadly published, properties can be estimated based on closely related structures and supplier information.

| Property | Value | Notes |

| Appearance | Solid or liquid | Physical form can vary based on purity. |

| Boiling Point | Not available | Expected to be higher than 2-bromothiophene (~150 °C) due to increased molecular weight. |

| Density | Not available | Likely greater than 1.7 g/cm³, similar to other brominated thiophenes. |

| Storage | Store under an inert atmosphere, in a freezer (-20°C), and protected from light. | [4][6] |

Spectroscopic Analysis

The structural features of this compound give rise to a distinct spectroscopic signature.

-

¹H NMR: The proton spectrum is expected to show two doublets in the aromatic region (approx. 6.9-7.2 ppm) corresponding to the two protons on the thiophene ring. A characteristic triplet (or more precisely, a triplet of doublets due to long-range coupling) would appear further downfield (approx. 6.6-6.8 ppm) for the proton of the CHF₂ group, with a large ¹JH-F coupling constant of approximately 50-60 Hz.

-

¹⁹F NMR: The fluorine spectrum should exhibit a doublet centered around -90 to -120 ppm, corresponding to the two equivalent fluorine atoms coupled to the single proton of the difluoromethyl group.

-

¹³C NMR: The carbon spectrum will show five distinct signals. The carbon bearing the difluoromethyl group will appear as a triplet due to C-F coupling.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom, with peaks at approximately m/z 212 and 214 in a roughly 1:1 ratio.

Part 3: Synthesis and Purification

The synthesis of this compound can be approached through several established methods for thiophene functionalization. A common strategy involves the bromination of a pre-functionalized thiophene.

Proposed Synthetic Workflow: Bromination of 2-(difluoromethyl)thiophene

A direct and efficient method is the electrophilic bromination of 2-(difluoromethyl)thiophene using a suitable brominating agent like N-Bromosuccinimide (NBS). The thiophene ring is electron-rich, making it susceptible to electrophilic substitution, and the 2-position is typically the most reactive site.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijprajournal.com [ijprajournal.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 924646-90-2 [sigmaaldrich.com]

- 5. Thiophene, 2-bromo-5-(difluoromethyl)- [sobekbio.com]

- 6. This compound – porphyrin-systems [porphyrin-systems.com]

An In-Depth Technical Guide to 2-Bromo-5-(difluoromethyl)thiophene for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Fluorinated Heterocycle

2-Bromo-5-(difluoromethyl)thiophene is a halogenated and fluorinated heterocyclic compound that has emerged as a valuable building block in the fields of medicinal chemistry and materials science. Its unique trifunctional scaffold, comprising a thiophene core, a reactive bromine atom, and a metabolically robust difluoromethyl group, offers a strategic platform for the synthesis of novel and complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its utility in drug discovery and development.

The thiophene ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to engage in a variety of biological interactions.[1][2] The introduction of a difluoromethyl (CF2H) group imparts distinct physicochemical properties that are highly sought after in modern drug design. Notably, the CF2H group can act as a bioisosteric replacement for hydroxyl, thiol, and amine functionalities.[3] This substitution can enhance metabolic stability, improve membrane permeability, and modulate binding affinity through its capacity to act as a hydrogen bond donor.[3][4]

Core Molecular Attributes

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃BrF₂S | [5] |

| Molecular Weight | 213.05 g/mol | [5] |

| CAS Number | 924646-90-2 | |

| Appearance | Not explicitly stated; likely a liquid or low-melting solid | General chemical properties |

| Solubility | Expected to be soluble in common organic solvents | General chemical properties |

Synthesis and Reactivity: A Gateway to Molecular Diversity

The true synthetic utility of this compound lies in its reactivity, particularly the strategic exploitation of the carbon-bromine bond. The bromine atom at the 2-position of the thiophene ring is highly amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling.[6]

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[7] In the context of this compound, this reaction allows for the facile formation of a carbon-carbon bond at the 2-position of the thiophene ring, enabling the introduction of a wide array of aryl, heteroaryl, and vinyl substituents.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure based on established methods for the Suzuki coupling of 2-bromothiophene derivatives and should be optimized for specific substrates.[5]

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)

-

Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), 2-3 equivalents)

-

Solvent system (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried reaction vessel, add this compound (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.

-

Purge the vessel with an inert gas for several minutes.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-(difluoromethyl)thiophene.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.

-

Base: The base is crucial for the transmetalation step of the catalytic cycle, activating the organoboron species. The choice of base can influence the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a highly attractive starting material for the synthesis of novel therapeutic agents. The thiophene core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9]

The difluoromethyl group is of particular interest due to its unique electronic and steric properties. It is a lipophilic hydrogen bond donor, a characteristic that allows it to serve as a bioisostere for more metabolically labile groups like hydroxyls and thiols.[1] This can lead to improved pharmacokinetic profiles, including increased metabolic stability and enhanced cell membrane permeability.

The ability to readily diversify the 2-position of the thiophene ring via Suzuki coupling allows for the rapid generation of libraries of compounds for biological screening. By coupling this compound with a variety of aryl and heteroaryl boronic acids, researchers can systematically explore the structure-activity relationships of novel chemical entities.

Caption: The central role of this compound in generating diverse derivatives for various therapeutic applications.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, related brominated thiophenes are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[2][10][11] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Its unique combination of a reactive bromine handle and a metabolically robust, bioisosteric difluoromethyl group provides a powerful platform for the creation of diverse molecular architectures. The amenability of this compound to Suzuki-Miyaura cross-coupling reactions further enhances its utility, enabling the rapid generation of libraries of compounds for biological evaluation. As the demand for novel fluorinated heterocycles in drug discovery continues to grow, this compound is poised to play an increasingly important role in the development of the next generation of therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. This compound – porphyrin-systems [porphyrin-systems.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

A Technical Guide to the Spectral Analysis of 2-Bromo-5-(difluoromethyl)thiophene

Introduction

For researchers and professionals in drug development and materials science, a comprehensive understanding of the structural characteristics of novel heterocyclic compounds is of paramount importance. Thiophene derivatives, in particular, are foundational scaffolds in a multitude of pharmaceutical agents and advanced functional materials.[1] 2-Bromo-5-(difluoromethyl)thiophene is an emerging building block, valued for the unique electronic properties imparted by its substituent groups. The difluoromethyl (CF₂H) group, in particular, is a recognized bioisostere of hydroxyl or thiol groups and can act as a hydrogen bond donor, influencing molecular conformations and interactions.[2][3]

Predicted Spectral Data

Molecular Structure and Numbering

To ensure clarity in the assignment of spectral data, the following IUPAC numbering scheme for the thiophene ring will be utilized throughout this guide.

Caption: IUPAC numbering of this compound.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is anticipated to exhibit two distinct signals in the aromatic region, corresponding to the two protons on the thiophene ring, and a characteristic triplet in the upfield region for the proton of the difluoromethyl group. The chemical shifts (δ) are highly influenced by the electronic environment created by the substituents.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 7.15 - 7.25 | Doublet of doublets (dd) | ³J(H3-H4) ≈ 3.8, ⁴J(H3-F) ≈ 1.5 |

| H4 | 7.00 - 7.10 | Doublet of doublets (dd) | ³J(H4-H3) ≈ 3.8, ⁵J(H4-F) ≈ 0.5 |

| H-CF₂ | 6.60 - 6.80 | Triplet (t) | ²J(H-F) ≈ 55 |

Rationale for Predictions:

-

H3 and H4 Chemical Shifts: In 2-bromothiophene, the protons H3, H4, and H5 appear at approximately 7.17, 6.98, and 7.28 ppm, respectively. The bromine atom at C2 is electron-withdrawing, deshielding the adjacent protons. The difluoromethyl group at C5 is also strongly electron-withdrawing, which would further deshield the adjacent H4 proton. However, the through-space electronic effects and resonance contributions in substituted thiophenes can be complex.[4][5] Based on data for 2,5-disubstituted thiophenes, the predicted shifts for H3 and H4 are placed in the 7.00-7.25 ppm range.

-

H-CF₂ Chemical Shift and Multiplicity: The proton of the difluoromethyl group is expected to appear as a triplet due to coupling with the two equivalent fluorine atoms (²J(H-F)). The typical range for this coupling constant is large, around 50-60 Hz.[6][7] The strong deshielding effect of the two fluorine atoms and the aromatic ring will shift this proton significantly downfield compared to aliphatic protons.

-

Coupling Constants: The ³J coupling between H3 and H4 in thiophene rings is typically around 3.5-5.5 Hz. Long-range couplings (⁴J and ⁵J) between the ring protons and the fluorine atoms of the CF₂H group are also expected, which will result in a doublet of doublets pattern for both H3 and H4.

Caption: Predicted proton-proton and proton-fluorine coupling interactions.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals. The chemical shifts are influenced by the electronegativity of the attached substituents and their positions on the thiophene ring.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C2 | 112 - 116 | Singlet | - |

| C3 | 130 - 134 | Doublet (d) | ³J(C3-F) ≈ 4-6 |

| C4 | 125 - 129 | Doublet (d) | ²J(C4-F) ≈ 20-25 |

| C5 | 128 - 132 | Triplet (t) | ¹J(C5-F) ≈ 240-250 |

| C-CF₂ | 115 - 120 | Triplet (t) | ¹J(C-F) ≈ 235-245 |

Rationale for Predictions:

-

Ring Carbon Chemical Shifts: In 2-bromothiophene, the carbon chemical shifts are approximately C2(112.9), C3(130.1), C4(128.1), and C5(127.4) ppm. The bromine atom induces a significant upfield shift at the carbon to which it is attached (C2). The difluoromethyl group is electron-withdrawing and is expected to deshield the attached carbon (C5). The chemical shifts of other ring carbons are also modulated by these substituent effects.[8][9]

-

C-CF₂ Chemical Shift: The carbon of the difluoromethyl group is expected to be in the range of 115-120 ppm, influenced by the two attached fluorine atoms and the thiophene ring.

-

Carbon-Fluorine Coupling: A key feature of the ¹³C NMR spectrum will be the coupling between the carbon and fluorine atoms. The largest coupling will be the one-bond coupling (¹J) for C5 and the C of the CF₂H group, which will split these signals into triplets.[6] Two-bond (²J) and three-bond (³J) couplings to the other ring carbons (C4 and C3) will also be observable, splitting their signals into doublets.

Infrared (IR) Spectroscopy: Predicted Data

The IR spectrum will provide information about the functional groups present in the molecule. The predicted absorption bands are based on characteristic frequencies for substituted thiophenes and organofluorine compounds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3120 - 3080 | C-H stretching (aromatic) | Medium-Weak |

| 2980 - 2950 | C-H stretching (of CHF₂) | Weak |

| 1550 - 1400 | C=C stretching (thiophene ring) | Medium |

| 1250 - 1000 | C-F stretching | Strong |

| 850 - 700 | C-H out-of-plane bending | Strong |

| ~700 | C-S stretching | Medium-Weak |

| ~600 | C-Br stretching | Medium |

Rationale for Predictions:

-

Thiophene Ring Vibrations: The C-H stretching vibrations of the thiophene ring typically appear above 3000 cm⁻¹.[10][11] The ring C=C stretching vibrations are expected in the 1550-1400 cm⁻¹ region.[11][12] Strong bands corresponding to C-H out-of-plane bending are characteristic of the substitution pattern on the aromatic ring and are expected in the 850-700 cm⁻¹ range.[10]

-

C-F Vibrations: The most intense and characteristic bands in the spectrum are expected to be the C-F stretching vibrations, which typically appear as strong absorptions in the 1250-1000 cm⁻¹ region.

-

Other Vibrations: The C-S stretching frequency in thiophenes can be found around 700 cm⁻¹.[12] The C-Br stretching vibration is expected at a lower frequency, around 600 cm⁻¹.

Mass Spectrometry (MS): Predicted Data

Electron Ionization (EI) mass spectrometry is a hard ionization technique that causes extensive fragmentation, providing a molecular fingerprint.[13][14]

| m/z | Proposed Fragment | Key Features |

| 212/214 | [M]⁺ (Molecular Ion) | Characteristic 1:1 isotopic pattern for one bromine atom. |

| 133 | [M - Br]⁺ | Loss of a bromine radical. |

| 162/164 | [M - CHF₂]⁺ | Loss of the difluoromethyl group. |

| 82 | [C₄H₂S]⁺ | Thiophene ring fragment after loss of both substituents. |

Rationale for Predictions:

-

Molecular Ion: The molecular ion peak ([M]⁺) is expected to be clearly visible. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (at m/z 212 and 214). This isotopic signature is a powerful diagnostic tool.

-

Fragmentation Pathway: The primary fragmentation pathway is likely the loss of the bromine atom, which is a good leaving group, to form a stable cation at m/z 133. Another possible fragmentation is the loss of the difluoromethyl group. Further fragmentation of the thiophene ring can also occur. The ionization process typically involves the removal of an electron from a heteroatom's lone pair or the π-system.[15]

Caption: Primary fragmentation pathways in EI-MS.

Standard Operating Procedures for Spectral Data Acquisition

The following protocols are designed to ensure the acquisition of high-quality, reproducible spectral data.

Protocol 1: NMR Sample Preparation and Data Acquisition

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[16][17]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Ensure the solvent does not have signals that would overlap with the analyte peaks.

-

Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.

-

Using a Pasteur pipette, transfer the solution into a clean, 5 mm NMR tube. Avoid transferring any solid particulates.[17]

-

Cap the NMR tube securely and label it clearly.

-

-

Instrument Setup and Calibration:

-

Insert the NMR tube into a spinner and adjust the depth using a gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical lock signal.

-

-

¹H NMR Data Acquisition:

-

¹³C NMR Data Acquisition:

-

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).[18]

-

Integrate the signals in the ¹H spectrum.

-

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. academic.oup.com [academic.oup.com]

- 5. academic.oup.com [academic.oup.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. eclass.uoa.gr [eclass.uoa.gr]

- 8. oipub.com [oipub.com]

- 9. academic.oup.com [academic.oup.com]

- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. iosrjournals.org [iosrjournals.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. acdlabs.com [acdlabs.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 17. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 18. pydio.campus.nd.edu [pydio.campus.nd.edu]

A Comprehensive Technical Guide to the Safe Handling and Management of 2-Bromo-5-(difluoromethyl)thiophene

Introduction: The increasing prevalence of fluorinated heterocyclic compounds in medicinal chemistry and materials science underscores the necessity for a nuanced understanding of their reactive and toxicological profiles. 2-Bromo-5-(difluoromethyl)thiophene, a key building block in contemporary drug discovery, presents a unique combination of a reactive bromine atom and a difluoromethyl group on a thiophene scaffold. This guide provides an in-depth analysis of the safety and handling protocols for this compound, grounded in established principles of laboratory safety and chemical reactivity. It is intended for researchers, scientists, and professionals in drug development who handle this or structurally related reagents. The causality behind each procedural recommendation is explained to foster a culture of safety through comprehension.

Hazard Identification and Risk Assessment

A thorough understanding of the inherent hazards of this compound is the cornerstone of its safe utilization. While specific toxicological data for this compound is limited, a robust risk assessment can be formulated by examining its structural analogues and the known reactivity of its functional groups.

The primary hazards are associated with its potential toxicity upon ingestion, inhalation, or skin contact, and its propensity to cause irritation to the skin, eyes, and respiratory system.[1][2] The presence of the difluoromethyl group can significantly alter the compound's metabolic fate and toxicological profile compared to non-fluorinated counterparts.[3]

Table 1: Physicochemical and Hazard Profile of this compound and Related Compounds

| Property | This compound | 2-Bromo-5-fluorothiophene | 2-Bromo-5-(trifluoromethyl)thiophene |

| CAS Number | 924646-90-2[1] | 32415-41-1[4] | 143469-22-1 |

| Molecular Formula | C5H3BrF2S[1] | C4H2BrFS[4] | C5H2BrF3S |

| Molecular Weight | 213.05 g/mol [1] | 181.03 g/mol [4] | 231.04 g/mol |

| Physical Form | Liquid[1] | Liquid | Solid or liquid |

| GHS Pictograms | [1] | [4] | |

| Signal Word | Warning[1] | Warning[4] | Danger |

| Hazard Statements | H227, H302, H312, H315, H319, H332, H335[1] | H226, H302, H312, H315, H319, H332, H335[4] | H225, H315, H319, H335 |

Causality of Hazards:

-

Bromine Atom: The bromine atom at the 2-position makes the compound susceptible to various chemical reactions, including nucleophilic substitution and metal-catalyzed cross-coupling.[5] While this reactivity is synthetically useful, it also implies potential reactivity with biological macromolecules.

-

Difluoromethyl Group: The introduction of fluorine atoms can alter the lipophilicity and metabolic stability of the molecule.[3] The metabolism of fluorinated compounds can sometimes lead to the formation of toxic byproducts.

-

Thiophene Ring: Thiophene and its derivatives can be metabolized by cytochrome P-450 enzymes, which in some cases can lead to hepatotoxicity.[6]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is paramount. Engineering controls serve as the primary barrier, supplemented by appropriate PPE.

2.1. Engineering Controls:

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][7]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[7]

2.2. Personal Protective Equipment (PPE): The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[3]

-

Eye and Face Protection: Chemical splash goggles are the minimum requirement.[8] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

-

Hand Protection: Chemical-resistant gloves are mandatory. Given the nature of the solvent and the compound, nitrile or neoprene gloves are generally suitable. It is advisable to consult the glove manufacturer's compatibility chart.[3] Double-gloving is recommended for handling neat material or concentrated solutions.[3]

-

Body Protection: A flame-resistant lab coat should be worn at all times.[3] For larger-scale operations, a chemical-resistant apron is also recommended.[3]

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, a respirator with an appropriate organic vapor cartridge may be necessary.[8]

References

- 1. This compound | 924646-90-2 [sigmaaldrich.com]

- 2. aksci.com [aksci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Bromo-5-fluorothiophene | C4H2BrFS | CID 14786521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 8. echemi.com [echemi.com]

Introduction: The Strategic Role of Difluoromethylation in Thiophene Chemistry

An In-depth Technical Guide to the Electronic Properties of Difluoromethylated Thiophenes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic introduction of the difluoromethyl (–CF₂H) group onto the thiophene scaffold has emerged as a powerful tool for the fine-tuning of molecular electronic properties. This guide provides a comprehensive technical overview of the synthesis, electronic characteristics, and applications of difluoromethylated thiophenes. We delve into the profound influence of the –CF₂H moiety on the frontier molecular orbital energies, electron density distribution, and consequently, the electrochemical and spectroscopic behavior of these compounds. This document is intended to serve as a valuable resource for researchers in organic electronics and medicinal chemistry, offering both theoretical insights and practical experimental protocols.

Thiophene: A Privileged Heterocycle in Materials Science and Medicinal Chemistry

Thiophene and its derivatives are cornerstone building blocks in the development of advanced organic materials and pharmaceuticals.[1] Their electron-rich nature, structural rigidity, and propensity for π-π stacking have made them central to the design of organic semiconductors for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] In medicinal chemistry, the thiophene ring is a common scaffold in numerous approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.

The Impact of Fluorination: Why the Difluoromethyl Group is a Unique Modulator of Electronic Properties

The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties.[2] The difluoromethyl (–CF₂H) group, in particular, offers a unique combination of electronic and steric effects. It is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, primarily through a negative inductive (-I) effect.[3][4] This potent electronic perturbation significantly influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[5][6] Furthermore, the –CF₂H group is considered a bioisostere of hydroxyl (–OH) and thiol (–SH) groups, capable of acting as a lipophilic hydrogen bond donor, which is a valuable characteristic in drug design.[4][7][8]

Scope of this Guide

This guide will provide a detailed exploration of the electronic properties of difluoromethylated thiophenes. We will cover synthetic methodologies for their preparation, the theoretical basis for the electronic influence of the –CF₂H group, experimental techniques for characterization, and the current applications that leverage these unique properties.

Synthetic Strategies for Accessing Difluoromethylated Thiophenes

The introduction of a difluoromethyl group onto a thiophene ring can be achieved through several synthetic routes, each with its own advantages and substrate scope.

Direct C-H Difluoromethylation

Direct C-H functionalization represents an atom-economical approach. Radical-based methods, often employing photocatalysis, have been developed for the difluoromethylation of heteroaromatics.[8][9] Reagents such as S-(difluoromethyl)sulfonium salts can serve as sources of the difluoromethyl radical (•CF₂H) under visible light irradiation.[10]

Transformation of Functional Groups

A common strategy involves the conversion of existing functional groups on the thiophene ring into a difluoromethyl group.

Thiophene aldehydes can be converted to the corresponding difluoromethylated thiophenes via deoxyfluorination. Reagents such as diethylaminosulfur trifluoride (DAST) are effective for this transformation.[11]

The fluorination of thiophene-2-carboxylic acids using sulfur tetrafluoride (SF₄) can introduce trifluoromethyl and difluoromethyl groups onto the thiophene ring.[12] More recently, methods for the fluorodesulfurization of thionoesters using a combination of reagents like SnCl₄ and DAST have been developed for the synthesis of aromatic compounds bearing a difluoro(methoxy)methyl fragment.[13][14]

Dithiolane derivatives of thiophene can undergo desulfurative fluorination to yield difluoromethylated products. For instance, treatment of a dithioacetal with pyridinium polyhydrogen fluoride (PPHF) and nitrosyl tetrafluoroborate can lead to the formation of a difluoromethyl group.[12]

Cross-Coupling Methodologies

Transition-metal-catalyzed cross-coupling reactions provide a versatile route for the synthesis of difluoromethylated thiophenes. For example, polyfluoroalkyl iodides can react with thiophene in the presence of a nickel catalyst to produce the 2-substituted isomer.[12]

Unveiling the Electronic Landscape: Theoretical and Experimental Insights

The introduction of a –CF₂H group profoundly alters the electronic structure of the thiophene ring.

The Electron-Withdrawing Nature of the Difluoromethyl Group

The –CF₂H group is a moderate to strong electron-withdrawing group, a property that stems from the powerful inductive effect of the two fluorine atoms.[3][4]

The electronic effect of the difluoro(methoxy)methyl group (CF₂OCH₃), which is structurally related to the difluoromethyl group, has been quantified using ¹⁹F NMR to determine its Hammett constants for inductive (σI) and resonance (σR) effects.[13][14][15] These studies show that the CF₂OCH₃ group acts as a moderately electron-withdrawing substituent.[13][14][15] The difluoromethyl group itself is known to exert a strong electron-withdrawing inductive effect (-I) with negligible resonance contribution.[3]

Impact on Molecular Orbitals: HOMO and LUMO Energy Level Tuning

A key consequence of the electron-withdrawing nature of the –CF₂H group is the stabilization (lowering of energy) of both the HOMO and LUMO levels of the thiophene system.[5][6] This modulation of frontier orbital energies is critical for applications in organic electronics.

Density Functional Theory (DFT) is a powerful tool for predicting the electronic properties of molecules.[16][17] DFT calculations on thiophene derivatives consistently show that the introduction of electron-withdrawing groups leads to a lowering of both HOMO and LUMO energy levels.[18][19][20][21] For difluoromethylated thiophenes, DFT can be used to visualize the distribution of the HOMO and LUMO orbitals and to quantify the energy gap.

Cyclic voltammetry (CV) is a primary experimental technique for determining the redox potentials of molecules, from which the HOMO and LUMO energy levels can be estimated.[22][23][24][25] The oxidation potential is related to the HOMO level, while the reduction potential corresponds to the LUMO level. The introduction of an electron-withdrawing group like –CF₂H makes the molecule more difficult to oxidize (higher oxidation potential) and easier to reduce (lower reduction potential), consistent with the lowering of the HOMO and LUMO energies, respectively.[5]

Spectroscopic Signatures of Difluoromethylation

The presence of the –CF₂H group gives rise to characteristic spectroscopic features.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorinated compounds. The chemical shift of the fluorine nuclei in the –CF₂H group is indicative of the local electronic environment.

UV-Visible absorption spectroscopy provides information about the electronic transitions in a molecule. The absorption maximum (λmax) is related to the energy difference between the HOMO and LUMO. The introduction of electron-withdrawing groups can influence the optical band gap, with the specific effect depending on the overall molecular structure and conjugation.[26][27]

Experimental Workflows for Characterization

To provide a practical context, this section outlines standardized protocols for the key experimental and computational techniques used to characterize the electronic properties of difluoromethylated thiophenes.

Protocol for Cyclic Voltammetry Analysis

-

Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in a dry, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane).

-

Preparation of the Analyte Solution: Dissolve the difluoromethylated thiophene sample in the electrolyte solution to a concentration of approximately 1 mM.

-

Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).

-

Data Acquisition: Record the cyclic voltammogram by scanning the potential from an initial value where no reaction occurs to a potential sufficiently positive to observe oxidation, and then reversing the scan to a potential sufficiently negative to observe reduction.

-

Data Analysis: Determine the onset oxidation (Eox) and onset reduction (Ered) potentials. Use these values to estimate the HOMO and LUMO energy levels using empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Protocol for Spectroscopic Analysis (UV-Vis)

-

Sample Preparation: Prepare a dilute solution of the difluoromethylated thiophene in a UV-transparent solvent (e.g., chloroform, dichloromethane, or THF).

-

Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the pure solvent.

-

Data Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

-

Data Analysis: Identify the wavelength of maximum absorption (λmax). For thin films, the onset of absorption can be used to estimate the optical band gap (Egopt).

Protocol for Computational Modeling (DFT)

-

Molecular Structure Input: Build the 3D structure of the difluoromethylated thiophene molecule using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

-

Electronic Property Calculation: From the optimized geometry, calculate the energies of the HOMO and LUMO, and visualize their spatial distributions. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum.

Applications Driven by Tunable Electronic Properties

The ability of the difluoromethyl group to predictably modify the electronic properties of thiophenes makes these compounds highly valuable in several fields.

Organic Electronics: Tailoring Thiophenes for OFETs and OPVs

In organic electronics, the performance of devices is intimately linked to the HOMO and LUMO energy levels of the active materials.[28][29] By lowering the HOMO level, difluoromethylation can enhance the oxidative stability and air stability of p-type organic semiconductors.[6] The tuning of both HOMO and LUMO levels is crucial for optimizing charge injection and transport in OFETs and for achieving efficient charge separation at the donor-acceptor interface in OPVs.[16]

Medicinal Chemistry: The Difluoromethyl Group as a Bioisostere

In drug design, the –CF₂H group is a valuable bioisosteric replacement for hydroxyl and thiol groups.[4][30][31] Its introduction can improve metabolic stability, enhance membrane permeability, and modulate pKa and dipole moment, thereby influencing the biological activity and pharmacokinetic profile of a drug candidate.[4][8][9][32] The ability of the –CF₂H group to act as a hydrogen bond donor can also lead to improved binding affinity with biological targets.[4][8]

Future Outlook and Emerging Trends

The field of difluoromethylated thiophenes continues to evolve, with ongoing research focused on the development of more efficient and selective synthetic methods.[9][33] There is a growing interest in understanding the interplay between the electronic effects of the –CF₂H group and the solid-state packing of these molecules, which is critical for charge transport in organic electronic devices. In medicinal chemistry, the application of late-stage difluoromethylation to complex, biologically active molecules is a key area of development, enabling the rapid generation of new drug candidates with improved properties.[8][9]

References

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane – ScienceOpen [scienceopen.com]

- 8. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. SYNTHESIS OF FUNCTIONALIZED POLYHALOGENATED THIOPHENE DERIVATIVES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 13. researchgate.net [researchgate.net]

- 14. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 15. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 16. Computational Study of New Small Molecules based Thiophene as Donor Materials for Bulk Heterojunction Photovoltaic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. DFT computation of the electron spectra of thiophene | UBC Chemistry [chem.ubc.ca]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. beilstein-journals.org [beilstein-journals.org]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. Voltammetric and Spectroscopic Investigation of Electrogenerated Oligo-Thiophenes: Effect of Substituents on the Energy-Gap Value [mdpi.com]

- 26. jchps.com [jchps.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. mdpi.com [mdpi.com]

- 29. Explore the Structural and Electronic Properties at the Organic/Organic Interfaces of Thiophene-Based Supramolecular Architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Difluoromethylthiolator: A Toolbox of Reagents for Difluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 32. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

Potential applications of "2-Bromo-5-(difluoromethyl)thiophene" in medicinal chemistry

An In-depth Technical Guide for Medicinal Chemistry Professionals

The Strategic Incorporation of 2-Bromo-5-(difluoromethyl)thiophene in Drug Design

As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to provide a comprehensive overview of this compound. This document will explore its strategic value, core applications, and the underlying rationale for its use in modern medicinal chemistry programs.

Introduction: A Building Block of Strategic Importance

In the landscape of drug discovery, the selection of starting materials and core scaffolds is a critical decision that profoundly influences the trajectory of a research program. The thiophene ring is a well-established "privileged pharmacophore," recognized for its presence in numerous FDA-approved drugs and its ability to act as a bioisostere for a phenyl ring, while offering a distinct electronic and metabolic profile.[1][2] When functionalized with a difluoromethyl (-CF2H) group—a moiety of rapidly growing interest—the resulting scaffold, This compound , emerges as a highly valuable and versatile building block for medicinal chemists.

This guide delves into the unique confluence of properties offered by this reagent: the reactivity of the C-Br bond for diversification, the structural and electronic contributions of the thiophene core, and the nuanced modulatory effects of the difluoromethyl group on pharmacokinetics and pharmacodynamics.

The Difluoromethyl Group: A Unique Modulator in Medicinal Chemistry

The strategic replacement of hydrogen or other functional groups with fluorine-containing moieties is a cornerstone of modern drug design. The difluoromethyl group, in particular, offers a unique set of properties that distinguish it from the more common methyl (-CH3) and trifluoromethyl (-CF3) groups.

Physicochemical Properties and Bioisosterism

The primary rationale for incorporating a -CF2H group lies in its ability to fine-tune multiple molecular properties simultaneously. It is often considered a bioisostere of hydroxyl (-OH), thiol (-SH), or even amine (-NH) groups, but with significantly altered lipophilicity and metabolic stability.[3][4]

-

Hydrogen Bond Donor: The polarized C-H bond in the -CF2H group allows it to act as a weak hydrogen bond donor, a capability absent in -CH3 and -CF3 groups.[5] This can introduce new, favorable interactions with a biological target.[4]

-

Lipophilicity: The -CF2H group is less lipophilic than the highly lipophilic -CF3 group. This modulation can be crucial for optimizing a compound's solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][5]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethyl group highly resistant to oxidative metabolism by cytochrome P450 enzymes, which often target benzylic C-H bonds.[6][7] This can significantly enhance a drug candidate's half-life.

Table 1: Comparative Properties of Key Functional Groups

| Property | Methyl (-CH3) | Trifluoromethyl (-CF3) | Difluoromethyl (-CF2H) |

| van der Waals Radius | ~2.0 Å | ~2.7 Å | ~2.5 Å |

| Electronic Effect | Weakly Donating | Strongly Withdrawing | Strongly Withdrawing |

| Lipophilicity (π value) | ~0.5 | ~1.0 | ~0.4 |

| H-Bond Capability | None | H-Bond Acceptor | H-Bond Donor |

| Metabolic Stability | Susceptible to Oxidation | Highly Stable | Highly Stable |

Rationale for Selection: A Causal Explanation

A medicinal chemist would select the this compound scaffold for several strategic reasons:

-

To Enhance Metabolic Stability: When a lead compound suffers from rapid oxidation at an analogous methyl- or unsubstituted thiophene position, replacing it with the -CF2H group can effectively block this metabolic pathway.[7]

-

To Introduce a Novel H-Bonding Interaction: If structural biology data suggests a potential hydrogen bond acceptor in the target's active site, the -CF2H group can be introduced to engage in a productive interaction that may boost potency and selectivity.[4][5]

-

To Modulate Lipophilicity and Permeability: In cases where a lead compound with a -CF3 group is too lipophilic, leading to poor solubility or off-target effects, switching to a -CF2H group can provide a more optimal balance of properties.[3]

Caption: Bioisosteric relationships of the thiophene and difluoromethyl moieties.

Core Synthetic Applications & Methodologies

The bromine atom at the 2-position of the thiophene ring is the primary handle for synthetic diversification. Its reactivity in palladium-catalyzed cross-coupling reactions is the cornerstone of its utility.

Suzuki-Miyaura Cross-Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is an indispensable tool for creating carbon-carbon bonds, enabling the coupling of the thiophene core with a vast array of (hetero)aryl boronic acids and esters.[8][9][10] This is a primary strategy for exploring hydrophobic binding pockets and extending the molecular structure.

Causality: This reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a wide diversity of boronic acid building blocks. The resulting biaryl structures are common motifs in pharmacologically active molecules.[11]

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki Coupling

-

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium Carbonate (K₂CO₃), aqueous 2M solution (3.0 equiv)

-

1,4-Dioxane or Toluene

-

-

Procedure:

-

To a flame-dried reaction vessel, add this compound and the arylboronic acid.

-

Add the palladium catalyst, Pd(PPh₃)₄.

-

Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Add the solvent (e.g., 1,4-Dioxane) and the aqueous K₂CO₃ solution via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo and purify the crude product by column chromatography.

-

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of carbon-nitrogen bonds is fundamental to medicinal chemistry, as aryl amine moieties are present in a vast number of drugs. The Buchwald-Hartwig amination provides a powerful and general method for coupling the thiophene core with primary or secondary amines.[12][13]

Causality: This reaction is chosen over classical methods (e.g., Ullmann condensation or nucleophilic aromatic substitution) due to its significantly milder conditions, broader substrate scope, and higher functional group tolerance.[14] It allows for the direct installation of diverse amine fragments, which can serve as key pharmacophoric elements or vectors for improving solubility.

Caption: The catalytic cycle for Buchwald-Hartwig C-N cross-coupling.

Experimental Protocol: General Buchwald-Hartwig Amination

-

Materials:

-

This compound (1.0 equiv)

-

Amine (primary or secondary) (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

-

A suitable phosphine ligand (e.g., XPhos, RuPhos) (0.05 equiv)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous Toluene or Dioxane

-

-

Procedure:

-

In a glovebox, add the palladium precatalyst, ligand, and NaOtBu to a dry reaction vessel.

-

Add the solvent (e.g., Toluene) and stir for 5 minutes.

-

Add the amine, followed by this compound.

-

Seal the vessel and remove it from the glovebox.

-

Heat the reaction mixture to 80-110 °C for 6-24 hours, monitoring by LC-MS.

-

Upon completion, cool to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the residue by flash column chromatography.

-

Structure-Activity Relationship (SAR) Insights

While specific SAR data for derivatives of this compound is proprietary to the institutions that synthesize them, we can infer logical SAR principles based on the known properties of its constituent parts.[15]

Caption: Key points for SAR exploration on the difluoromethylthiophene scaffold.

-

R¹ Position (formerly Bromine): This is the primary vector for diversification. Attaching various aryl or alkyl groups via cross-coupling allows for systematic probing of the target's binding site. The nature of the R¹ group will heavily influence potency, selectivity, and physical properties.

-

Difluoromethyl Group: As discussed, this group is a powerful modulator. Its role as an H-bond donor can be tested by comparing its activity to analogous -CH3 and -CF3 substituted compounds. A significant increase in potency with the -CF2H analog strongly suggests a productive hydrogen-bonding interaction.[4][5]

-

Thiophene Sulfur: The lone pairs on the sulfur atom can act as a weak hydrogen bond acceptor and influence the overall electronic distribution of the ring, impacting its interactions with the target protein.

Conclusion and Future Outlook

This compound is more than just another building block; it is a sophisticated tool for addressing common challenges in drug discovery, including metabolic instability, potency, and lipophilicity. Its utility in palladium-catalyzed reactions allows for the rapid generation of diverse compound libraries. The unique properties of the difluoromethyl group offer medicinal chemists a nuanced approach to optimizing lead compounds. As the importance of fluorine chemistry in drug design continues to grow, the strategic application of scaffolds like this one will undoubtedly contribute to the development of the next generation of therapeutics.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cognizancejournal.com [cognizancejournal.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. annualreviews.org [annualreviews.org]

- 8. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Structure-Activity Relationships of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

Use of "2-Bromo-5-(difluoromethyl)thiophene" in organic electronics

An In-Depth Technical Guide to 2-Bromo-5-(difluoromethyl)thiophene in Organic Electronics

Abstract

The strategic introduction of fluorine atoms into conjugated organic materials has become a cornerstone of high-performance molecular design in organic electronics. The difluoromethyl (-CF₂H) group, in particular, offers a nuanced balance of potent electron-withdrawing effects and the potential for non-covalent interactions, making it an intriguing substituent for tuning semiconductor properties. This guide focuses on This compound , a heterocyclic building block poised for significant impact. While direct literature on this specific monomer's application is emerging, this document synthesizes established principles from analogous fluorinated systems to provide a comprehensive technical framework for its use. We will explore its synthesis, its anticipated influence on material properties, and provide detailed protocols for its incorporation into polymers for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

The Strategic Advantage of the Difluoromethyl Group in Thiophene-Based Systems

Fluorination is a powerful tool for tuning the optoelectronic and physical properties of conjugated polymers.[1] Unlike the more common trifluoromethyl (-CF₃) group, the difluoromethyl (-CF₂H) group offers a unique combination of features:

-

Strong Inductive Effect: The two fluorine atoms provide a strong electron-withdrawing effect, which is critical for lowering the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer.[2] A deeper HOMO level generally imparts greater oxidative stability (i.e., air stability), while the ability to tune both frontier orbitals is essential for optimizing the open-circuit voltage (VOC) in OPVs and ensuring efficient charge injection in OFETs.[1][2]

-

Potential for Hydrogen Bonding: The hydrogen atom in the -CF₂H group is acidic and can act as a hydrogen-bond donor.[3] This introduces the possibility of specific intermolecular interactions (e.g., C-H···F or C-H···O bonds), which can promote molecular planarity and ordered packing in the solid state—factors known to enhance charge carrier mobility.[4]

-

Modulated Lipophilicity: The -CF₂H group can either increase or decrease the lipophilicity of a molecule depending on the other functional groups present on the aromatic ring, offering a way to fine-tune solubility for solution-based processing without resorting to bulky alkyl chains that can disrupt π-stacking.[3]

The bromine atom at the 2-position of the thiophene ring serves a critical synthetic purpose, acting as a versatile handle for cross-coupling reactions. It is an excellent leaving group for foundational polymerization methods like Stille, Suzuki, and Negishi couplings, enabling the precise construction of complex π-conjugated backbones.[5]

Synthesis and Polymerization

Proposed Synthesis of this compound

While specific documented syntheses are sparse, a plausible route can be designed based on established thiophene chemistry. A common method involves the bromination of a pre-functionalized thiophene.

Caption: Proposed synthesis of the target monomer via selective bromination.

Experimental Protocol: Monomer Synthesis

-

Reaction Setup: To a solution of 2-(difluoromethyl)thiophene (1.0 eq) in anhydrous tetrahydrofuran (THF), cooled to 0 °C under a nitrogen atmosphere, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: After removing the solvent under reduced pressure, purify the crude product via column chromatography on silica gel or by vacuum distillation to yield the pure this compound monomer.

Polymerization via Stille Cross-Coupling

Stille coupling is a robust method for forming C-C bonds and is widely used for synthesizing conjugated polymers.[1] Here, we describe a representative copolymerization of our target monomer with a distannylated comonomer, such as a benzodithiophene (BDT) unit, a common electron-rich building block in OPV materials.[1][6]

Caption: Workflow for Stille copolymerization to create a D-A polymer.

Experimental Protocol: Polymer Synthesis

-

Preparation: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the distannylated comonomer (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 8 mol%).

-

Degassing: Subject the flask to several cycles of vacuum and backfilling with argon. Add anhydrous, degassed toluene or chlorobenzene via cannula.

-

Polymerization: Heat the reaction mixture to 110 °C and stir vigorously for 24-48 hours under argon. The solution will typically become dark and viscous.

-

End-Capping & Precipitation: Cool the mixture to ~60 °C. Add 2-bromothiophene to cap the tin end-groups, followed by tributyl(thiophen-2-yl)stannane to cap the bromo end-groups. Stir for 2 hours at each step. Precipitate the polymer by pouring the hot solution into a large volume of stirring methanol.

-

Purification: Collect the crude polymer by filtration. Purify further using Soxhlet extraction with methanol, acetone, and hexane to remove catalyst residues and oligomers. Finally, extract the polymer with chloroform or chlorobenzene.

-

Isolation: Precipitate the purified polymer from the final extraction solvent into methanol, filter, and dry under high vacuum.

Applications in Organic Electronic Devices

The incorporation of this compound is expected to significantly influence device performance by tuning key material properties.

Anticipated Properties of -CF₂H Containing Polymers

The table below summarizes the predicted effects of the difluoromethyl group on polymer properties, based on established principles of fluorinated electronic materials.[1][2][4]

| Property | Expected Effect of -CF₂H Group | Rationale & Impact on Devices |

| HOMO Energy Level | Lowered (Deeper) | The strong inductive effect of fluorine atoms stabilizes the HOMO level.[2] This improves air stability and can increase the open-circuit voltage (VOC) in OPV devices when paired with a suitable acceptor.[4] |

| LUMO Energy Level | Lowered | The electron-withdrawing nature also lowers the LUMO. This is beneficial for creating n-type materials for OFETs and can improve electron injection/transport.[7][8] |

| Optical Bandgap | Likely to be moderately changed | The bandgap may narrow or broaden depending on the comonomer and intramolecular charge transfer (ICT) character. Careful comonomer selection is crucial for tuning absorption to the solar spectrum. |

| Crystallinity | Potentially Increased | Fluorination often promotes a more planar polymer backbone, leading to enhanced π-π stacking and higher crystallinity.[4] This is directly correlated with higher charge carrier mobility in OFETs. |

| Solubility | Modulated | The polarity of the C-F bonds can alter solubility, requiring careful selection of processing solvents. This avoids the need for bulky side chains that can hinder packing.[1] |

Organic Photovoltaics (OPVs)

In OPVs, the active layer consists of a bulk heterojunction (BHJ) blend of a donor polymer and an acceptor material (e.g., a fullerene derivative or non-fullerene acceptor). The performance is dictated by the material's energy levels, absorption profile, and morphology.

References

- 1. researchgate.net [researchgate.net]

- 2. Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

The Strategic Utility of 2-Bromo-5-(difluoromethyl)thiophene: An In-depth Guide to Synthesizing Novel Heterocycles

Introduction: The Rising Prominence of Fluorinated Heterocycles in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of drug candidates. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among the various fluorinated motifs, the difluoromethyl group (-CHF₂) has garnered significant attention as a bioisostere for hydroxyl, thiol, and amine functionalities, capable of acting as a lipophilic hydrogen bond donor.

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a privileged core structure in numerous FDA-approved drugs due to its versatile reactivity and ability to engage in various biological interactions. The convergence of these two powerful concepts—fluorine chemistry and thiophene scaffolding—has led to the emergence of building blocks like 2-Bromo-5-(difluoromethyl)thiophene . This guide provides an in-depth technical overview of this versatile reagent, from its synthesis to its strategic application in the construction of novel, high-value heterocyclic systems for researchers, scientists, and drug development professionals.

I. Synthesis of the Building Block: this compound

The efficient and reliable synthesis of this compound is paramount to its utility. A robust and scalable method involves the direct fluorination of a readily available precursor, 5-bromothiophene-2-carbaldehyde.

Causality in Synthesis: The Choice of Deoxofluorination Agent

The transformation of an aldehyde to a difluoromethyl group is a key step that requires a deoxofluorinating agent. While several reagents can achieve this, dimethylaminosulfur trifluoride (DAST) is a common and effective choice for this particular substrate. DAST is preferred for its relatively mild reaction conditions compared to more aggressive reagents like sulfur tetrafluoride (SF₄), which often require high pressures and specialized equipment. The reaction proceeds via the formation of a difluoro-λ⁴-sulfane intermediate, followed by the elimination of sulfur monoxide and a fluoride ion to yield the desired difluoromethyl group.

Validated Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of pyrazolo-pyridine modulators.[1]

Materials:

-

5-Bromothiophene-2-carbaldehyde

-

Dimethylaminosulfur trifluoride (DAST)

-

2 M Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (Argon), add 5-bromothiophene-2-carbaldehyde (1.0 eq).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add dimethylaminosulfur trifluoride (DAST, approx. 4.0 eq) dropwise to the aldehyde at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by cooling the mixture back to 0 °C and adding 2 M NaOH solution dropwise until the excess DAST is neutralized.

-

Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

II. Reactivity and Key Transformations: A Gateway to Molecular Diversity

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions. The C2-bromo position is activated for oxidative addition to a Pd(0) catalyst, while the C5-difluoromethyl group is a stable, electron-withdrawing moiety that influences the electronic properties of the resulting coupled products. This section outlines the application of this building block in three cornerstone reactions of modern organic synthesis: Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds. The reaction of this compound with various aryl, heteroaryl, or vinyl boronic acids provides a direct route to a diverse array of substituted difluoromethylthiophenes.

Mechanistic Considerations: The catalytic cycle begins with the oxidative addition of the C-Br bond to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with a boronate complex (formed from the boronic acid and a base). The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The presence of the electron-withdrawing difluoromethyl group can influence the rate of oxidative addition and reductive elimination.

Representative Experimental Protocol: Suzuki-Miyaura Coupling